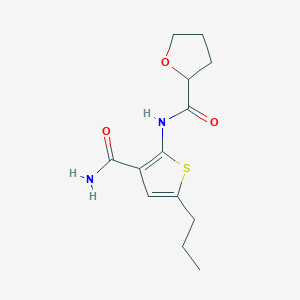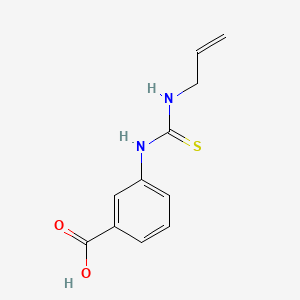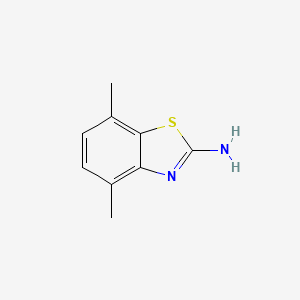![molecular formula C17H15F3N2OS B1223378 3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide](/img/structure/B1223378.png)
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Crystal Structure and Hirshfeld Surface Analysis
The study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the target compound, highlights their crystal structure and intermolecular interactions using Hirshfeld surfaces computational method. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, showcasing their potential in biomedical applications (Karanth et al., 2019).
Molecular Aggregation and Hydrogen Bonding
Research on closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which crystallized as ethanol monosolvates, reveals how hydrogen bonds form centrosymmetric four-molecule aggregates. This study contributes to understanding the molecular aggregation behavior in related chemical structures (Chinthal et al., 2020).
Green Chemistry Synthesis
A green chemistry approach was utilized to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with environmental sustainability principles and yields nearly quantitative results, demonstrating an eco-friendly pathway for synthesizing similar compounds (Horishny & Matiychuk, 2020).
Polymer Science Applications
In the field of polymer science, aromatic diamines substituted with trifluoromethyl groups were synthesized and used to prepare polyimides showcasing good solubility in organic solvents and high thermal stability. This research illustrates the utility of such compounds in developing advanced materials with desirable physical properties (Liu et al., 2002).
Propiedades
Nombre del producto |
3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide |
|---|---|
Fórmula molecular |
C17H15F3N2OS |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H15F3N2OS/c1-10-7-8-12(9-11(10)2)15(23)22-16(24)21-14-6-4-3-5-13(14)17(18,19)20/h3-9H,1-2H3,(H2,21,22,23,24) |
Clave InChI |
SEZGQWZDAFYNQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(4-Chlorophenyl)thio]methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223296.png)

![2-(2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-yl)propanedioic acid diethyl ester](/img/structure/B1223299.png)
![2-[2-Oxo-2-(2,2,4,6-tetramethyl-1-quinolinyl)ethyl]isoindole-1,3-dione](/img/structure/B1223300.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-oxo-2-[(phenylmethyl)amino]ethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1223302.png)

![2-[[5-[(1S)-1-amino-2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1223311.png)

![1-[(7-Chloro-4-quinolinyl)amino]-3-(2,4-dichlorophenyl)thiourea](/img/structure/B1223315.png)
![1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine](/img/structure/B1223316.png)
![3-[2-(Cyclohexylamino)-4-(4-methoxyphenyl)-5-thiazolyl]propanoic acid methyl ester](/img/structure/B1223317.png)

